molecular formula C26H24ClN3O3S B11064350 N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11064350
M. Wt: 494.0 g/mol
InChI Key: SQKUJQPVJFRAJL-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a chloro substituent, a methoxybenzoyl group, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction between the thieno[2,3-b]pyridine derivative and 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494.0 g/mol

IUPAC Name

N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H24ClN3O3S/c1-15-20-22(29-24(31)18-12-8-9-13-19(18)33-4)23(34-25(20)28-16(2)21(15)27)26(32)30(3)14-17-10-6-5-7-11-17/h5-13H,14H2,1-4H3,(H,29,31)

InChI Key

SQKUJQPVJFRAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(C)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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